Quercetin 4'-O-galactoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quercetin 4’-O-galactoside is a naturally occurring flavonoid glycoside, derived from quercetin, a well-known plant flavonoid. This compound is found in various fruits and vegetables and is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties . Quercetin 4’-O-galactoside is particularly interesting due to its enhanced solubility and bioavailability compared to its aglycone form, quercetin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quercetin 4’-O-galactoside typically involves the enzymatic glycosylation of quercetin. One common method uses glycosyltransferases, which transfer a galactose moiety to the hydroxyl group at the 4’ position of quercetin . The reaction conditions often include a suitable buffer system, optimal pH, and temperature to ensure maximum enzyme activity.
Industrial Production Methods: Industrial production of quercetin 4’-O-galactoside can be achieved through biocatalytic processes using engineered microorganisms or plant cell cultures that express the necessary glycosyltransferases . This method is preferred due to its sustainability and scalability.
Chemical Reactions Analysis
Types of Reactions: Quercetin 4’-O-galactoside undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can modify the flavonoid structure, affecting its bioactivity.
Substitution: Glycosylation itself is a substitution reaction where a sugar moiety replaces a hydrogen atom on the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like sodium borohydride.
Substitution: Glycosyltransferases in the presence of sugar donors like UDP-galactose.
Major Products:
Oxidation: Quercetin quinones and their conjugates.
Reduction: Reduced forms of quercetin derivatives.
Substitution: Various glycosylated forms of quercetin, including quercetin 4’-O-galactoside.
Scientific Research Applications
Quercetin 4’-O-galactoside has a wide range of applications in scientific research:
Mechanism of Action
Quercetin 4’-O-galactoside exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress . It also modulates various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell survival, proliferation, and autophagy . Additionally, it inhibits enzymes like quinone reductase 2, contributing to its anticancer properties .
Comparison with Similar Compounds
Quercetin 3-O-galactoside: Found in lingonberries and plums, this compound also exhibits antioxidant and anti-inflammatory properties.
Quercetin 3-O-glucoside: Common in onions and apples, known for its high bioavailability and health benefits.
Hyperoside (quercetin 3-D-galactoside): Found in tea and grapes, it has similar antimicrobial and antioxidant activities.
Uniqueness: Quercetin 4’-O-galactoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other quercetin glycosides . This makes it particularly valuable for therapeutic applications and functional food development.
Properties
Molecular Formula |
C21H20O12 |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
3,5,7-trihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15+,17+,19-,21-/m1/s1 |
InChI Key |
OIUBYZLTFSLSBY-HMFCTUEFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.